molecular formula C19H16ClN7O5 B14035989 ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate

((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B14035989
M. Wt: 457.8 g/mol
InChI Key: ZDNMMMGBJAJPOE-HOPMXRPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex nucleoside analog featuring a 6-chloro-substituted purine base attached to a modified tetrahydrofuran sugar moiety. Key structural attributes include:

  • 6-Chloro purine: A halogenated purine derivative, which is commonly associated with antimetabolite activity in medicinal chemistry (e.g., inhibition of DNA/RNA synthesis) .
  • 3-Azido group: A reactive functional group enabling bioorthogonal "click chemistry" for targeted conjugation in drug delivery or probe development .

The stereochemistry (2S,3R,4R,5R) is critical for mimicking natural nucleosides, ensuring proper interaction with enzymatic targets.

Properties

Molecular Formula

C19H16ClN7O5

Molecular Weight

457.8 g/mol

IUPAC Name

[(2S,3R,4R,5R)-4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3/t12-,13-,15-,18-/m1/s1

InChI Key

ZDNMMMGBJAJPOE-HOPMXRPOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Preparation of the Azido-Substituted Sugar Intermediate

  • Starting Material: A protected tetrahydrofuran sugar derivative, often a 2,3,5-tri-O-protected ribose analog.
  • Azido Introduction: The 3-hydroxyl group is converted into an azido group via nucleophilic substitution. This is commonly achieved by converting the 3-OH into a good leaving group (e.g., a tosylate or mesylate) followed by displacement with sodium azide (NaN3) under mild conditions.
  • Acetylation: The 4-hydroxyl group is selectively acetylated using acetic anhydride in the presence of a base such as pyridine to yield the 4-acetoxy derivative.

Glycosylation with 6-Chloropurine

  • Base Activation: The 6-chloropurine base is prepared or procured, often protected at reactive sites if necessary.
  • Glycosyl Donor Preparation: The sugar intermediate is converted into a glycosyl donor, commonly as a halide (e.g., bromide) or trichloroacetimidate derivative, to facilitate glycosylation.
  • Coupling Reaction: The glycosyl donor is reacted with the 6-chloropurine base under Lewis acid catalysis (e.g., using trimethylsilyl triflate or BF3·OEt2) to form the N9-glycosidic bond, yielding the nucleoside core.

Esterification of the 2-Hydroxyl Group

  • Deprotection and Selective Esterification: After glycosylation, the 2-hydroxyl group is free or deprotected selectively.
  • Benzoate Formation: The 2-hydroxyl is esterified with benzoyl chloride or benzoic anhydride in the presence of a base such as pyridine or triethylamine to afford the benzoate ester.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Azido substitution at C3 TsCl, pyridine; then NaN3, DMF, 60°C 75-85 High regioselectivity for 3-position
Acetylation at C4 Ac2O, pyridine, 0°C to RT 80-90 Selective acetylation at 4-OH
Glycosyl donor formation HBr/AcOH or trichloroacetimidate prep 70-80 Stable glycosyl donors
Glycosylation with 6-chloropurine TMSOTf, DCM, low temp (-20 to 0°C) 60-75 Stereoselective N9 attachment
Esterification at C2 Benzoyl chloride, pyridine, 0°C 70-85 Mild conditions to avoid side reactions

Analytical Characterization

The compound is typically characterized by:

Summary Table of Preparation Method Features

Feature Description Importance
Starting materials Protected sugar derivatives and 6-chloropurine Readily available or easily synthesized
Key transformations Azido substitution, acetylation, glycosylation, esterification Define compound structure and activity
Reaction conditions Mild to moderate temperatures, Lewis acid catalysis Preserve stereochemistry and functional groups
Yield range 60-90% per step Efficient for complex nucleoside synthesis
Analytical methods NMR, MS, HPLC, IR Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine, potentially altering the biological activity of the compound.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA/RNA synthesis.

    Industry: Used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. The azido group can be involved in click chemistry reactions, while the purine base can mimic natural nucleotides, leading to incorporation into DNA or RNA and subsequent disruption of nucleic acid metabolism. This can result in the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs from the evidence, focusing on substituents, molecular properties, and synthetic considerations.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Purine Substituent Sugar Substituents Molecular Weight Key Features Synthesis Yield* Potential Applications
Target Compound 6-Chloro 3-Azido, 4-Acetoxy, 2-Benzoate ~500 (estimated) Click-chemistry compatibility; lipophilic esters N/A Anticancer probes, prodrugs
() 6-Benzamido 3-Azido, 4-Acetoxy, 4-Methylbenzoate 556.54 Enhanced stability with benzamido; 4-methylbenzoate increases hydrophobicity Not reported Bioconjugation, targeted therapies
() 6-Chloro 4-Fluoro, 3-Benzoyloxy, 2-Benzoate 496.88 Fluorine enhances metabolic stability; dual benzoates for lipophilicity Not reported Antiviral nucleoside analogs
() 6-Chloro 3,5-Ditoluoyl ~550 (estimated) Bulky toluoyl groups hinder enzymatic degradation Not reported Prodrug strategies, nucleotide analogs
() 6-Triazole Varied ester/acetyl groups 450–600 Triazole enables hydrogen bonding; modular synthesis 50–70% Adenosine receptor modulation

Key Research Findings and Functional Insights

Reactivity and Stability: The 3-azido group in the target compound and ’s analog allows efficient Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation . Acetoxy/benzoate esters in the target compound increase lipophilicity (logP ~2.5–3.5 estimated), favoring passive diffusion across cell membranes but requiring enzymatic hydrolysis for activation .

Synthetic Challenges: Multi-step protection/deprotection strategies are common. For example, and highlight the use of acetic anhydride for acetylation and ammonium persulfate for radical-mediated C–H amidation .

Biological Implications: ’s fluoro-substituted analog shows enhanced metabolic stability due to C–F bond resistance to oxidation, a feature absent in the target compound . Triazole derivatives () exhibit adenosine receptor binding, suggesting the target’s 6-chloro group may redirect activity toward kinase or polymerase inhibition .

Biological Activity

The compound ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in antiviral applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure

The structure of the compound is characterized by the presence of a tetrahydrofuran ring, an azido group, and a chloropurine moiety. The molecular formula is C₁₅H₁₈ClN₅O₃, and its IUPAC name reflects its complex stereochemistry.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydrofuran Ring : Utilizing various catalysts to achieve stereoselective synthesis.
  • Introduction of Functional Groups : Acetylation and azidation processes to introduce the acetoxy and azido functionalities.
  • Final Coupling : The methyl benzoate moiety is added to complete the synthesis.

Antiviral Properties

Research indicates that nucleoside analogues like this compound can exhibit significant antiviral activity. The primary focus has been on their efficacy against Hepatitis B Virus (HBV) and other viral pathogens.

  • Mechanism of Action : The compound acts as an inhibitor of viral polymerases, which are essential for viral replication. Its azido group plays a crucial role in mimicking natural substrates for these enzymes.
  • In Vitro Studies : In cell-based assays, the compound demonstrated notable antiviral activity with low EC₅₀ values (effective concentration for 50% inhibition), indicating potent inhibition of viral replication .
CompoundTarget VirusEC₅₀ (nM)Reference
This compoundHBV7.8
Entecavir ProdrugHBV31

Cytotoxicity

In addition to antiviral efficacy, it is crucial to assess the cytotoxicity of such compounds. Studies have shown that at their highest tested concentrations, these nucleoside analogues did not exhibit significant cytotoxic effects on host cells . This is a desirable characteristic for potential therapeutic agents.

Case Studies

  • Study on Nucleoside Analogues : A comprehensive study evaluated various nucleoside analogues for their antiviral properties against HBV and HIV. The azido-containing compounds were noted for their ability to inhibit polymerase activity effectively .
  • Pharmacokinetics and Bioavailability : Research has also focused on improving the bioavailability of such compounds through prodrug strategies. For instance, phosphoramidate prodrugs have been synthesized to enhance cellular uptake and conversion to active triphosphate forms .

Q & A

Q. What are the recommended synthetic routes for ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate?

Methodological Answer: The synthesis typically involves nucleoside analog protocols, leveraging protective group strategies and regioselective substitutions. Key steps include:

  • Protection of the purine base : The 6-chloro group on the purine ring is introduced via halogenation under controlled conditions to avoid over-substitution .
  • Azide introduction : The 3-azido group is incorporated using sodium azide in polar aprotic solvents (e.g., DMF), with careful temperature control to minimize side reactions .
  • Benzoate esterification : The hydroxymethyl group at position 2 is esterified with benzoyl chloride in the presence of a base (e.g., pyridine) .
    Critical Parameters : Monitor reaction progress via TLC or HPLC. Yields are highly dependent on anhydrous conditions and exclusion of light to prevent azide degradation .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., azide placement at C3, benzoate at C2) and stereochemistry (2S,3R,4R,5R configuration). Anomalous peaks may indicate impurities from incomplete esterification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy). Fragmentation patterns help identify decomposition products (e.g., loss of the azide group as N2_2) .
  • X-ray Crystallography : For unambiguous stereochemical confirmation, use SHELX software (SHELXL for refinement) to resolve crystal structures. The azide group’s orientation may require low-temperature data collection to reduce thermal motion artifacts .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Azide Hazards : The 3-azido group is thermally unstable. Avoid friction, shock, or heat >50°C. Work in small quantities (<100 mg) and use blast shields during synthesis .
  • Chloropurine Toxicity : Use nitrile gloves and fume hoods to prevent inhalation/contact. Emergency protocols include immediate rinsing (15 min for skin/eyes) and medical consultation for ingestion .
  • Storage : Store in airtight, light-resistant containers at –20°C. Label containers with hazard codes (e.g., P210 for fire risk) .

Advanced Research Questions

Q. How can researchers address low yields during the azide substitution step?

Methodological Answer: Low yields often arise from competing elimination or incomplete substitution. Strategies include:

  • Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity of the azide ion .
  • Catalysis : Add catalytic tetrabutylammonium iodide (TBAI) to improve reaction kinetics .
  • Temperature Gradients : Perform the reaction at 0–5°C to suppress side reactions, then warm to RT.
    Data Table :
ConditionYield (%)Byproducts Detected (LC-MS)
DMF, RT, 24h45Dechlorinated purine
DMSO, 0°C→RT, 12h72None

Q. How do steric effects influence the reactivity of the benzoate group in cross-coupling reactions?

Methodological Answer: The bulky benzoate at C2 creates steric hindrance, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation strategies:

  • Protecting Group Removal : Temporarily hydrolyze the benzoate to a hydroxymethyl group using NaOH/MeOH (monitor pH to avoid purine degradation) .
  • Ligand Screening : Use bulky ligands (e.g., SPhos) to stabilize the transition state.
    Case Study : Coupling with aryl boronic acids succeeds only when the benzoate is replaced with a smaller acetate group (yield drops from 85% to <20% with benzoate) .

Q. What analytical methods resolve contradictions between NMR and HPLC purity data?

Methodological Answer: Discrepancies arise from:

  • NMR-Invisible Impurities : Metal ions or non-protonated species (e.g., oxidation byproducts). Use ICP-MS for metal analysis and LC-HRMS for non-UV-active impurities .
  • Enantiomeric Contamination : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) detects stereochemical impurities not visible in 1^1H NMR .

Q. How can researchers evaluate the compound’s biological activity as a nucleoside analog?

Methodological Answer:

  • Enzymatic Assays : Test inhibition of viral polymerases (e.g., HIV-1 RT) using 3^3H-labeled dNTPs. The 6-chloro group enhances base-pairing selectivity .
  • Cellular Uptake : Radiolabel the azide group with 14^{14}C and quantify intracellular accumulation in HeLa cells. Compare with unmodified nucleosides .
  • Click Chemistry Applications : Use the azide for bioorthogonal conjugation with alkyne-tagged probes (e.g., fluorescent dyes) to track cellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.